molecular formula C4H9NO2 B106099 (R)-3-Amino-2-methylpropanoic acid CAS No. 2140-95-6

(R)-3-Amino-2-methylpropanoic acid

Cat. No. B106099
CAS RN: 2140-95-6
M. Wt: 103.12 g/mol
InChI Key: QCHPKSFMDHPSNR-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of related optically active amino acids involves several steps, including optical resolution and preferential crystallization. For instance, the preparation of threo-2-amino-3-hydroxy-3-phenylpropanoic acid was achieved by resolving a racemic mixture using specific resolving agents, followed by hydrolysis to obtain the desired enantiomers . Similarly, the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid was accomplished by resolving the racemic mixture with cinchonidine, followed by O-tosylation and reduction to yield the target compounds . These methods are indicative of the approaches that could be applied to synthesize (R)-3-Amino-2-methylpropanoic acid.

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-2-methylpropanoic acid would consist of an amino group and a methyl group attached to a central carbon atom, which is also connected to a carboxylic acid group. The presence of a chiral center at the carbon atom bearing the amino group gives rise to its optical activity. The studies on related compounds involve analyzing the racemic structures and their behavior during crystallization, which is essential for understanding the resolution process and the properties of the enantiomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include resolution of racemic mixtures, hydrolysis, O-tosylation, and reduction. These reactions are carefully chosen to preserve the chirality of the compounds and to ensure high optical purity. The reactions are also designed to be scalable and practical for potential industrial applications, as seen in the enantioselective synthesis of other chiral amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Amino-2-methylpropanoic acid and related compounds are influenced by their molecular structure. The presence of an amino group can lead to the formation of zwitterions at certain pH levels, and the chiral center can result in specific interactions with other chiral substances. The potentiometric titration study of related compounds provides insights into their complexation behavior in aqueous solutions, which is relevant for understanding the solubility and stability of (R)-3-Amino-2-methylpropanoic acid .

Scientific Research Applications

  • Medical Imaging and Brain Tumor Detection : The synthesis and evaluation of (R)-3-Amino-2-methylpropanoic acid derivatives for medical imaging, particularly PET radioligands, have been a significant area of research. These derivatives, such as (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP), have been studied for their potential in imaging brain tumors. Research indicates that these compounds can enter cells via amino acid transport systems and have demonstrated high tumor to normal brain ratios in vivo, suggesting their effectiveness in tumor detection (Yu et al., 2010).

  • Synthesis and Stereochemistry Studies : The compound has been utilized in the synthesis and stereochemistry analysis of various organic compounds. For instance, its use in the synthesis and resolution of different stereoisomers has been documented, providing insights into the stereochemistry of catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil (Gani, Hitchcock, & Young, 1985).

  • Polymer and Material Science : In the field of polymer and material science, (R)-3-Amino-2-methylpropanoic acid derivatives have been studied for their optical properties. Theoretical studies on the absorption and circular dichroic (CD) spectra of helical structures of poly(β-amino acids) including (R)-3-Amino-2-methylpropanoic acid have been conducted, providing insights into the material's behavior in various applications (Bode & Applequist, 1997).

  • Biological and Biochemical Research : Its application extends to biological and biochemical research as well. For example, research on (R)-3-Amino-2-methylpropanoic acid derivatives has contributed to understanding the biological significance and synthesis of α,β-diamino acids, which play a role in various biological processes and have therapeutic uses (Viso et al., 2011).

  • Chiral Synthesis and Pharmacology : The compound is also instrumental in the stereoselective synthesis of pharmaceuticals. For instance, it has been used in the asymmetric synthesis of various amino acids, contributing to the development of enantiomerically pure pharmaceutical compounds (Avenoza et al., 2000).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound, and procedures for dealing with spills or exposure.


Future Directions

This involves discussing potential future research involving the compound. It may include possible applications, modifications, or reactions of the compound that have not yet been explored.


properties

IUPAC Name

(2R)-3-amino-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHPKSFMDHPSNR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420079
Record name (R)-3-Amino-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(R)-3-Amino-2-methylpropanoic acid

CAS RN

2140-95-6
Record name (-)-β-Aminoisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baiba, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Amino-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAIBA, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE05FIB1LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
KA Bode, J Applequist - Macromolecules, 1997 - ACS Publications
Absorption and circular dichroic (CD) spectra of the π−π* transition near 190 nm are predicted for helical structures proposed for poly(β-amino acids) in accordance with the hydrogen-…
Number of citations: 80 pubs.acs.org
MZ Abidin, T Saravanan, J Zhang… - … A European Journal, 2018 - Wiley Online Library
Access to vitamin B 5 [(R)‐pantothenic acid] and both diastereoisomers of α‐methyl‐substituted vitamin B 5 [(R)‐ and (S)‐3‐((R)‐2,4‐dihydroxy‐3,3‐dimethylbutanamido)‐2‐…
CB Held, DK Robbins - Journal of chromatographic science, 2003 - academic.oup.com
Cryptophycins are macrolides investigated as potential anticancer agents. These large cyclic molecules are generated via a convergent process, utilizing the coupling of several smaller …
Number of citations: 9 academic.oup.com
J Zhang - 2019 - research.rug.nl
Unnatural amino acids are important compounds with wide-ranging applications in the pharmaceutical and nutraceutical industry. Due to their broad application in the development of …
Number of citations: 0 research.rug.nl
D Seebach, AK Beck, DJ Bierbaum - Chemistry & biodiversity, 2004 - Wiley Online Library
The origins of our nearly ten‐year research program of chemical and biological investigations into peptides based on homologated proteinogenic amino acids are described. The road …
Number of citations: 072 onlinelibrary.wiley.com
E Oueis, H Stevenson, M Jaspars… - Chemical …, 2017 - pubs.rsc.org
Biocatalysis is a fast developing field in which an enzyme's natural capabilities are harnessed or engineered for synthetic chemistry. The enzyme PatG is an extremely promiscuous …
Number of citations: 23 pubs.rsc.org
RA Barrow, T Hemscheidt, J Liang, S Paik… - Journal of the …, 1995 - ACS Publications
The convergent total synthesis of cryptophycins Cand D is described. It has beenshown that in both natural products the absolute configurationof the-amino acid corresponds to the d-…
Number of citations: 229 pubs.acs.org
N Mazo, IR Rahman, CD Navo, JM Peregrina… - Organic …, 2023 - ACS Publications
Nucleophilic ring opening of cyclic sulfamidates derived from amino acids is a common strategy for the synthesis of lanthionine derivatives. In this work, we report the regio-, chemo-, …
Number of citations: 1 pubs.acs.org
GM Salamonczyk, K Han, Z Guo… - The Journal of Organic …, 1996 - ACS Publications
A highly convergent synthesis of cryptophycins in their enantiomerically-pure forms was achieved. Our strategy consists of the synthesis of the two units 3 and 4 and linking them …
Number of citations: 97 pubs.acs.org
HH Baer, U Williams, B Radatus - Carbohydrate research, 1988 - Elsevier
Chemical reactions to open the cyclopropane ring in (1R)-1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1,2-C-methylene-1-nitro-d-mannitol (1) were investigated. Catalytic hydrogenation …
Number of citations: 8 www.sciencedirect.com

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